molecular formula C21H27NO B1675107 Levoisomethadone CAS No. 561-10-4

Levoisomethadone

Numéro de catalogue: B1675107
Numéro CAS: 561-10-4
Poids moléculaire: 309.4 g/mol
Clé InChI: IFKPLJWIEQBPGG-QGZVFWFLSA-N

Description

Levoisomethadone is a synthetic opioid analgesic and antitussive related to methadone. It was used as both an analgesic and antitussive. It binds to and activates both the μ- and δ-opioid receptors, with (S)-isomer being the more potent of its two enantiomers. this compound is discontinued (DEA controlled substance).

Applications De Recherche Scientifique

Pharmacological Profile

Potency and Mechanism of Action

  • Levomethadone demonstrates approximately 50 times the potency of its S-(+)-enantiomer and is about twice as potent as racemic methadone by weight. Its pharmacodynamics include:
    • μ-opioid receptor agonism : Provides analgesic effects.
    • Weak NMDA receptor antagonism : Potentially useful in managing neuropathic pain.
    • Noncompetitive antagonism at nicotinic acetylcholine receptors : May contribute to its unique therapeutic profile .

Opioid Dependence Treatment

Levomethadone is primarily used in maintenance therapy for opioid dependence. It serves as an alternative to racemic methadone, offering several advantages:

  • Effectiveness in Reducing Cravings : A study involving 266 patients showed a significant reduction in heroin and other illicit substance use among those treated with levomethadone over 180 days .
  • Lower Cardiovascular Risk : Compared to racemic methadone, levomethadone has a more favorable safety profile regarding QT interval prolongation, making it suitable for patients with underlying cardiac conditions .
Study GroupInitial Urinary Positivity (%)Reduction After 180 Days (%)
Levomethadone Group75% (average)Heroin: -53 ± 4%, Cannabinoids: -48 ± 2%, Cocaine: -37 ± 6%
Racemic Methadone Group75% (average)Not specified

Pain Management

Levomethadone has been investigated for its analgesic properties, particularly in veterinary medicine. A study on Beagle dogs demonstrated that levomethadone significantly increased mechanical and thermal nociceptive thresholds compared to baseline measurements .

  • Anesthetic-Sparing Effects : The combination of levomethadone with other analgesics reduced the required dose of anesthetics during surgical procedures, indicating its potential utility in multimodal analgesia strategies.
TreatmentMechanical Threshold Increase (minutes)Thermal Threshold Increase (minutes)
Levomethadone Alone16575
Combination with Metamizole135135

Observational Studies

A multicenter observational study assessed the long-term effectiveness of levomethadone in opioid-dependent patients. The results indicated that:

  • Patients maintained on levomethadone reported lower rates of illicit drug use compared to those on racemic methadone or buprenorphine.
  • Significant improvements were noted in mental health outcomes among patients with co-morbid psychiatric disorders .

Safety Profile

Long-term studies have shown that levomethadone is associated with fewer adverse effects compared to racemic methadone, particularly concerning cardiovascular safety. The interim analysis from the LEVOPROACT study highlighted:

  • A favorable risk/benefit ratio with reduced cravings and improved stability in patients undergoing maintenance treatment .

Propriétés

Numéro CAS

561-10-4

Formule moléculaire

C21H27NO

Poids moléculaire

309.4 g/mol

Nom IUPAC

(5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1

Clé InChI

IFKPLJWIEQBPGG-QGZVFWFLSA-N

SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

SMILES isomérique

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C

SMILES canonique

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Levoisomethadone;  Liden;  l-Isomethadone;  Isoamidone; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levoisomethadone
Reactant of Route 2
Levoisomethadone
Reactant of Route 3
Levoisomethadone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levoisomethadone
Reactant of Route 5
Levoisomethadone
Reactant of Route 6
Levoisomethadone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.